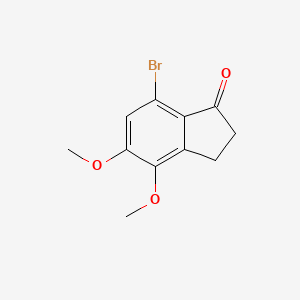
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C11H11BrO3 It is a derivative of indanone, characterized by the presence of bromine and methoxy groups on the indanone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 4,5-dimethoxy-2,3-dihydroinden-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Amino or thiol derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethoxy-2,3-dihydroinden-1-one: Lacks the bromine atom, resulting in different reactivity and properties.
7-Bromo-2,3-dihydroinden-1-one: Lacks the methoxy groups, affecting its chemical behavior and applications.
4,7-Dimethoxy-2,3-dihydroinden-1-one: Lacks the bromine atom, leading to variations in its chemical and biological activities.
Uniqueness
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
1199782-72-3 |
|---|---|
Formule moléculaire |
C11H11BrO3 |
Poids moléculaire |
271.11 |
Nom IUPAC |
7-bromo-4,5-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11BrO3/c1-14-9-5-7(12)10-6(11(9)15-2)3-4-8(10)13/h5H,3-4H2,1-2H3 |
Clé InChI |
WWZDZSROTFYUHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1OC)CCC2=O)Br |
Synonymes |
7-broMo-4,5-diMethoxy-2,3-dihydro-1H-inden-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















